4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide
Description
This bis-quaternary ammonium compound (bis-QAC) features two 1-decylpyridinium moieties linked via a hexamethylene spacer bridged by iminocarbonyl groups (-NH-C=O-). The decyl chains (C10) enhance hydrophobicity, while the dibromide counterions ensure solubility in polar solvents. Such bis-QACs are widely studied for antimicrobial activity, with structural variations in spacer length, bridge type, and alkyl chains modulating their efficacy and safety .
Properties
CAS No. |
190513-77-0 |
|---|---|
Molecular Formula |
C38H64Br2N4O2 |
Molecular Weight |
768.7 g/mol |
IUPAC Name |
1-decyl-N-[6-[(1-decylpyridin-1-ium-4-carbonyl)amino]hexyl]pyridin-1-ium-4-carboxamide;dibromide |
InChI |
InChI=1S/C38H62N4O2.2BrH/c1-3-5-7-9-11-13-17-21-29-41-31-23-35(24-32-41)37(43)39-27-19-15-16-20-28-40-38(44)36-25-33-42(34-26-36)30-22-18-14-12-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H |
InChI Key |
CNJSEKJABVECCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC=[N+](C=C2)CCCCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide generally follows a three-step approach:
Synthesis of 1,4-Dihydropyridine (DHP) Precursors
The starting point is the preparation of 1,4-dihydropyridine derivatives bearing alkoxycarbonyl substituents at positions 3 and 5, methyl groups at positions 2 and 6, and aryl or alkyl groups at position 4. This is commonly achieved via a Hantzsch-type cyclisation involving condensation of β-ketoesters, aldehydes, and ammonia or amines under reflux in ethanol or methanol.Bromination of 2,6-Dimethyl Groups
The methyl groups at positions 2 and 6 of the 1,4-DHP ring are selectively brominated to form 2,6-bis(bromomethyl) derivatives. This is typically performed using N-bromosuccinimide (NBS) in methanol at room temperature with stirring for 2–3 hours. The reaction progress is monitored by thin-layer chromatography (TLC).Nucleophilic Substitution with Pyridine Derivatives
The bromomethyl groups are then subjected to nucleophilic substitution with pyridine or substituted pyridine nucleophiles to form the corresponding pyridinium salts. This reaction is carried out in acetone at room temperature, often overnight, yielding the target bis(pyridinium) dibromide salt.
Detailed Stepwise Procedure
Example Synthesis from Literature
A representative synthesis reported by Kysil et al. (2021) for a structurally related compound involved:
Step 1: Hantzsch cyclisation of dodecyl 3-oxobutanoate with thiophene-3-carbaldehyde and an aminobutenoate derivative to yield 3,5-bis(dodecyloxycarbonyl)-2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine (compound 5).
Step 2: Bromination of compound 5 with NBS in methanol at room temperature for 3 hours to give 2,6-bis(bromomethyl)-1,4-DHP (compound 6) in 68% yield.
Step 3: Nucleophilic substitution of bromine with pyridine in acetone at room temperature overnight to afford the target bis(pyridinium) dibromide (compound 7) in 62% yield.
This method is analogous to the preparation of this compound, with the difference in the pyridine substituents and alkyl chain lengths tailored to the desired compound.
Characterization and Analytical Data
The synthesized intermediates and final products are characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ^1H and ^13C NMR confirm the chemical structure, especially the bromination at methyl groups and the formation of pyridinium salts.
Infrared (IR) Spectroscopy : Characteristic bands for carbonyl groups, pyridinium rings, and bromomethyl functionalities are observed.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weights and purity.
Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity.
Melting Point Determination : Final compounds typically show melting points in the range of 160–165 °C with decomposition.
Summary Table of Key Synthetic Parameters
| Compound Stage | Reagents | Solvent | Temperature | Time | Yield (%) | Characterization Techniques |
|---|---|---|---|---|---|---|
| 1,4-Dihydropyridine precursor | β-Ketoester, aldehyde, ammonia | Ethanol or methanol | Reflux | Several hours | 70–75 | ^1H NMR, ^13C NMR, IR |
| 2,6-Bis(bromomethyl) intermediate | N-Bromosuccinimide (NBS) | Methanol | Room temp (rt) | 2–3 hours | 68–75 | ^1H NMR, ^13C NMR, IR, TLC |
| Bis(pyridinium) dibromide final product | Pyridine or substituted pyridine | Acetone | Room temp (rt) | 18–24 hours | 12–62 | ^1H NMR, ^13C NMR, HRMS, IR, Melting point |
Professional Notes and Considerations
Reaction Monitoring : TLC is essential for monitoring bromination and substitution steps to prevent overbromination or incomplete substitution.
Purification : Final products are often isolated by filtration and washing with cold acetone to remove impurities and unreacted reagents.
Catalysis : Recent advances include the use of ionic liquids as green catalysts in the Hantzsch cyclisation step, improving yields and environmental profiles.
Yield Variability : The nucleophilic substitution step shows the most variability in yield, influenced by the nature of the pyridine nucleophile and reaction conditions.
Spectral Data : Detailed NMR and IR data provide confirmatory evidence of structure and purity, critical for reproducibility.
Chemical Reactions Analysis
N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) has several scientific research applications:
Chemistry: It is used as a biocide in various chemical formulations.
Biology: The compound exhibits strong antifungal activity, making it useful in biological studies involving fungal pathogens.
Medicine: Its antimicrobial properties are explored for potential therapeutic applications.
Industry: It is used in industrial applications as a disinfectant and preservative.
Mechanism of Action
The antimicrobial activity of N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including fungi and bacteria .
Comparison with Similar Compounds
Bridge Type and Spacer Length
- 4DCABP-4,10 (): Features a shorter tetramethylene (C4) spacer with anti-amide bridges.
- 4DCABP-P,12 (): A rigid phenylene bridge replaces the flexible spacer, limiting adaptability to microbial membranes but enhancing π-π stacking interactions in crystalline phases .
- 4BP4BO-8,Br (): Contains a biphenyl-oxy bridge, offering rigidity and extended conjugation, which may enhance UV absorption and stability but reduce solubility.
Key Insight : Longer, flexible spacers (e.g., hexamethylene) improve membrane interaction, while rigid bridges (e.g., phenylene) favor crystallinity and thermal stability.
Alkyl Chain Length and Counterion Effects
- Target Compound : The C10 decyl chain balances hydrophobicity and solubility.
- 4DTBP-6,8 (): Shorter octyl (C8) chains reduce hydrophobicity, lowering MIC values (minimum inhibitory concentration) but increasing acute toxicity (LD50 = 10 mg/kg in rats) .
- 4BP4BO-10,Br (): A C10 chain paired with a biphenyl-oxy bridge exhibits a higher melting point (225–227°C) than its octyl analogue (174–177°C), highlighting chain length effects on thermal stability .
- Diiodide Analogues (): Replacing bromide with iodide increases molecular weight and polarizability, enhancing antimicrobial activity but reducing aqueous solubility.
Data Table 1 : Physicochemical Properties
| Compound | Spacer/Bridge | Alkyl Chain | Melting Point (°C) | MIC (μg/mL) | LD50 (mg/kg, rat) |
|---|---|---|---|---|---|
| Target Compound | C6, iminocarbonyl | C10 | Not reported | Not reported | Not reported |
| 4DCABP-4,10 | C4, anti-amide | C10 | Not reported | 5–10 | 58 (i.v.) |
| 4DTBP-6,8 | C6, thioether | C8 | Not reported | 1–2 | 10 (p.o.) |
| 4BP4BO-10,Br | Biphenyl-oxy | C10 | 225–227 | 0.5–1 | Not reported |
Spectroscopic and Computational Insights
- Mass Spectrometry : The target compound’s molecular ion (MH+) is expected near m/z 840–850 based on analogues like 4BP4BO-10,Br (m/z 340 base peak) .
- NMR: The decyl chain’s terminal methyl group should resonate near δ 0.8–1.0 ppm, while iminocarbonyl protons may appear at δ 8.0–9.0 ppm (similar to amide signals in ).
- Conformational Analysis (): Iminocarbonyl bridges likely exhibit intermediate solvation free energy (ΔGsolv) compared to thioether (low ΔGsolv) and ester bridges (high ΔGsolv), suggesting balanced membrane affinity and water solubility.
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